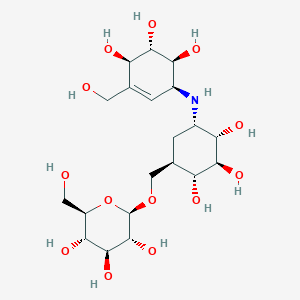

Validamycin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Validamycin D is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is primarily used as an inhibitor of the enzyme trehalase, which plays a crucial role in the metabolism of trehalose, a sugar found in many organisms. This compound is widely used in agriculture to control diseases such as sheath blight in rice and damping-off in cucumbers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Validamycin D is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured under specific conditions that promote the production of this compound. The fermentation broth is then subjected to various purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and nutrient supply. After fermentation, the broth is processed to extract and purify this compound, which is then formulated into various agricultural products .

Analyse Chemischer Reaktionen

Types of Reactions

Validamycin D undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and degradation in various environments .

Common Reagents and Conditions

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to produce validoxylamine A and other related compounds.

Oxidation: Oxidative reactions involving this compound typically require oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

The major products formed from the chemical reactions of this compound include validoxylamine A, valienamine, and other related aminocyclitol compounds. These products are often intermediates in the biosynthesis or degradation pathways of this compound .

Wissenschaftliche Forschungsanwendungen

Validamycin D has a wide range of scientific research applications:

Wirkmechanismus

Validamycin D exerts its effects primarily by inhibiting the enzyme trehalase. Trehalase is responsible for the hydrolysis of trehalose into glucose. By inhibiting this enzyme, this compound disrupts the metabolism of trehalose, leading to the accumulation of trehalose and subsequent metabolic imbalances. This inhibition affects various physiological processes in fungi and insects, making this compound an effective fungicide and insecticide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Validamycin A: Another antibiotic and fungicide produced by Streptomyces hygroscopicus, similar in structure and function to validamycin D.

Valienamine: A related aminocyclitol compound that is an intermediate in the biosynthesis of this compound.

Trehalase Inhibitors: Other compounds that inhibit trehalase, such as acarbose and miglitol, which are used in the treatment of diabetes.

Uniqueness

This compound is unique due to its specific inhibition of trehalase and its effectiveness in controlling a wide range of plant diseases. Its ability to disrupt trehalose metabolism makes it a valuable tool in both agricultural and medical research .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOSEJASWWCMOA-VLWZCVIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-67-8 |

Source

|

| Record name | Validamycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does Validamycin D interact with its target and what are the downstream effects?

A: this compound is a potent inhibitor of trehalase, an enzyme crucial for the hydrolysis of trehalose. [, ] While the exact mechanism for this compound is not detailed in the provided abstracts, its structural similarity to Validamycin A, a known competitive inhibitor of trehalase, suggests a similar mode of action. [, ] By inhibiting trehalase, this compound prevents the breakdown of trehalose, potentially disrupting energy metabolism and other cellular processes in target organisms like the fungus Rhizoctonia solani. []

Q2: What is the relationship between the structure of this compound and its activity compared to other Validamycins?

A: this compound shares a common aglycone core with other Validamycins like Validamycin A and Validamycin F. [, ] The key structural difference lies in the glycosylation pattern. This compound possesses an α-D-glucosyl residue linked to the aglycone, while Validamycin A contains a β-D-glucosyl residue. [] This difference in glycosidic linkage significantly impacts the uptake and potentially the inhibitory activity of these compounds. Research suggests that the β-linkage in Validamycin A makes it more favorable for cellular uptake compared to the α-linkage in this compound. [] This highlights how subtle structural variations within the Validamycin family can influence their biological activity and pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.